

Application Note: Characterizing the Biological Activity of 4-Methyl-2-nitropyridin-3-ol

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Compound of Interest

Compound Name: 4-Methyl-2-nitropyridin-3-ol

Cat. No.: B1367648

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Introduction and Scientific Rationale

4-Methyl-2-nitropyridin-3-ol (PubChem CID: 13900230) is a small heterocyclic molecule belonging to the nitropyridine class.^{[1][2]} The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.^[3] The introduction of a nitro group (NO₂) significantly alters the electronic properties of the pyridine ring, often facilitating unique biological interactions and making nitropyridines valuable precursors in the synthesis of diverse bioactive compounds.^{[3][4][5]}

While direct biological data for **4-Methyl-2-nitropyridin-3-ol** is not extensively published, the broader family of nitropyridine derivatives has demonstrated a wide spectrum of activities, including anticancer, antimicrobial, herbicidal, and enzyme-inhibiting properties.^{[3][4]} Furthermore, the presence of a methyl group can have a profound "magic methyl" effect, enhancing potency, selectivity, or pharmacokinetic properties by influencing binding conformations and metabolic stability.^[6]

This document provides a structured framework and detailed protocols for the initial investigation of **4-Methyl-2-nitropyridin-3-ol**'s biological activity. The proposed workflows are based on the established potential of its chemical class and are designed to generate foundational data on its cytotoxic and antimicrobial effects, while also addressing critical safety considerations inherent to nitro-aromatic compounds.

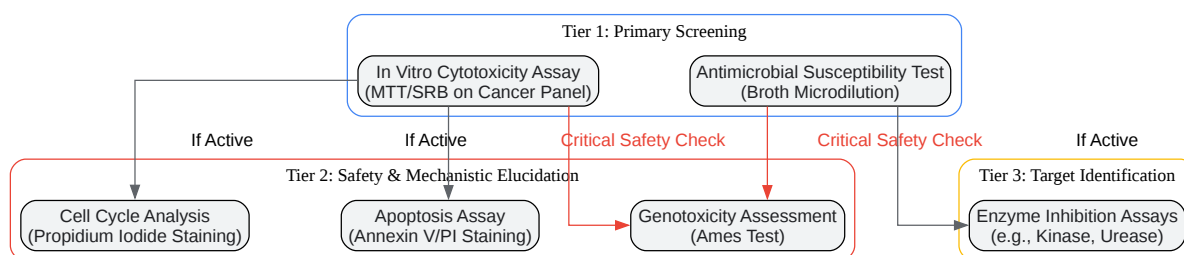
Compound Profile: 4-Methyl-2-nitropyridin-3-ol

Before commencing any biological evaluation, it is crucial to understand the fundamental properties of the test article.

Property	Value	Source
IUPAC Name	4-methyl-2-nitropyridin-3-ol	PubChem[1]
CAS Number	15128-89-9	PubChem[1]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	PubChem[1]
Molecular Weight	154.12 g/mol	PubChem[1]
SMILES	<chem>CC1=C(C(=NC=C1)[O-])O</chem>	PubChem[1]

Proposed Investigational Workflow

A tiered approach is recommended to efficiently screen for biological activity and subsequently probe the mechanism of action. This workflow prioritizes broad screening for the most probable activities based on the compound's structural alerts, followed by more focused mechanistic studies.



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Caption: Proposed workflow for characterizing **4-Methyl-2-nitropyridin-3-ol**.

Core Protocols: Methodologies and Application

These protocols provide a starting point for the in vitro evaluation of **4-Methyl-2-nitropyridin-3-ol**. It is imperative to include appropriate positive and negative controls in every experiment to ensure data validity.

Scientific Rationale: The MTT assay is a robust, colorimetric method to assess a compound's effect on cell metabolic activity, which serves as an indicator of cell viability and proliferation. Many pyridine derivatives have demonstrated cytotoxic potential, making this a primary screening priority.^{[7][8][9]} This protocol is adapted from standard methodologies used for screening novel chemical entities.^[10]

Materials:

- Cancer cell lines (e.g., a panel including MCF-7 (breast), HCT-116 (colon), A549 (lung), and PC-3 (prostate)).
- Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- **4-Methyl-2-nitropyridin-3-ol** (stock solution in DMSO, e.g., 10 mM).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- DMSO (cell culture grade).
- 96-well flat-bottom plates.
- Positive control (e.g., Doxorubicin).

Step-by-Step Procedure:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

- **Compound Treatment:** Prepare serial dilutions of **4-Methyl-2-nitropyridin-3-ol** from the stock solution in complete medium. Remove the old medium from the cells and add 100 μ L of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO, typically $\leq 0.5\%$) and a positive control.
- **Incubation:** Incubate the plates for 48 or 72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
- **Measurement:** Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC_{50} value (the concentration that inhibits cell growth by 50%).

Scientific Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a foundational assay in the search for new antibiotics, a known activity for some pyridine-based compounds. [\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
- Fungal strains (e.g., Candida albicans ATCC 90028).
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
- RPMI-1640 medium for fungi.
- **4-Methyl-2-nitropyridin-3-ol** (stock solution in DMSO).

- Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
- Sterile 96-well U-bottom plates.

Step-by-Step Procedure:

- **Compound Preparation:** In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
- **Inoculum Preparation:** Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- **Inoculation:** Add the prepared inoculum to each well containing the diluted compound. Include a growth control (inoculum + broth, no compound) and a sterility control (broth only).
- **Incubation:** Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
- **Reading Results:** The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

Scientific Rationale: Nitro-aromatic compounds are a structural class known for potential mutagenic activity, often requiring metabolic activation to exert their effect.^[14] The Ames test is a legally mandated, preliminary safety screen that assesses a compound's ability to induce mutations in specific strains of *Salmonella typhimurium* and *Escherichia coli*.^[14]

Key Principle: The assay uses bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. An increase in the number of revertant colonies indicates mutagenic potential.

Experimental Consideration: This test must be performed both with and without the addition of a metabolic activation system (S9 fraction), which is a liver enzyme extract that mimics mammalian metabolism.^[15] Due to the specialized nature of this assay, it is often performed

by dedicated toxicology labs following OECD Guideline 471. A positive result in this assay would be a critical finding, influencing the future development trajectory of the compound.

Data Presentation and Expected Outcomes

Results from the primary screens should be tabulated for clear interpretation and comparison.

Table 1: Hypothetical Cytotoxicity Data for **4-Methyl-2-nitropyridin-3-ol**

Cell Line	Cancer Type	IC ₅₀ (μM) after 48h
MCF-7	Breast Adenocarcinoma	Experimental Value
HCT-116	Colorectal Carcinoma	Experimental Value
A549	Lung Carcinoma	Experimental Value
PC-3	Prostate Adenocarcinoma	Experimental Value

| Doxorubicin | (Positive Control) | e.g., <1 μM |

Table 2: Hypothetical Antimicrobial Activity Data for **4-Methyl-2-nitropyridin-3-ol**

Organism	Strain	Type	MIC (μg/mL)
S. aureus	ATCC 29213	Gram-positive	Experimental Value
E. coli	ATCC 25922	Gram-negative	Experimental Value
C. albicans	ATCC 90028	Fungus	Experimental Value
Ciprofloxacin	(Positive Control)	-	e.g., ≤2 μg/mL

| Fluconazole | (Positive Control) | - | e.g., ≤8 μg/mL |

Conclusion and Future Directions

The protocols outlined in this application note provide a robust, hypothesis-driven strategy for the initial characterization of **4-Methyl-2-nitropyridin-3-ol**. Based on the well-documented

activities of the nitropyridine chemical class, there is a strong rationale for investigating this compound for potential anticancer and antimicrobial effects.

Positive results in the primary screens would warrant progression to Tier 2 studies to understand the mechanism of cell death (apoptosis vs. necrosis) or cell cycle arrest. Regardless of activity, the genotoxicity assessment is a crucial safety checkpoint. The collective data will provide a comprehensive preliminary profile of **4-Methyl-2-nitropyridin-3-ol**, guiding further research and development efforts.

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